Trans-Sulindac, a nonsteroidal anti-inflammatory drug (NSAID), has been extensively studied for its chemopreventive and therapeutic effects against various types of cancers. Sulindac and its metabolites, sulindac sulfide and sulindac sulfone, have been shown to inhibit tumor growth through multiple mechanisms, including apoptosis induction, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression12345678910.
trans-Sulindac is primarily synthesized through the photoisomerization of sulindac under UV-A irradiation in aqueous media. [] The specific technical details and parameters of this photochemical reaction, including irradiation time, wavelength, and yield, require further investigation and optimization.
The molecular structure of trans-sulindac has been elucidated using Nuclear Overhauser Effect Spectroscopy (NOESY) coupling patterns obtained from Nuclear Magnetic Resonance (NMR) spectroscopy. [] Additionally, fragmentation patterns observed in Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF/MS/MS) analysis further supported the structural identification. [] The exact structural details and comparisons with sulindac require further analysis and reporting in the literature.
Sulindac sulfide, the active metabolite of sulindac, has been found to induce apoptosis in colon cancer cells by activating both caspase-8-dependent and mitochondrial apoptotic pathways1. It also enhances the expression of death receptors DR4 and DR5, which can be further potentiated by coadministration with TRAIL or a Bcl-2 inhibitor, overcoming Bcl-2-mediated resistance to apoptosis1. Additionally, sulindac sulfide has been shown to inhibit the Ras signaling pathway, which is critical for cell proliferation and malignant transformation8.
Sulindac also affects the expression and activity of cytochrome P450 enzymes, which are involved in the detoxification of carcinogens, through the aryl hydrocarbon receptor-mediated pathway2. This provides a novel mechanism for its chemopreventive activity. Furthermore, sulindac sulfide and sulfone have been reported to inhibit cell growth by inducing apoptosis in a variety of tumor cell lines, including colon carcinoma cells, independent of their effects on prostaglandin synthesis9.
In glioblastoma cells, sulindac and its metabolites have been found to inhibit invasion by downregulating Akt/PKB and MMP-2, suggesting a role in the suppression of tumor invasiveness6. Similarly, sulindac has been shown to downregulate signal transducer and activator of transcription 3 (Stat3) in oral squamous cell carcinoma cells, which may contribute to its antineoplastic effect7.
Sulindac's ability to induce apoptosis and inhibit key signaling pathways such as Ras and Stat3 makes it a promising agent for cancer prevention and therapy. It has been shown to cause regression of colonic adenomas in patients with familial adenomatous polyposis and inhibit the growth of various cancer cell lines14578910.
The modulation of cytochrome P450 enzymes by sulindac suggests its potential in preventing chemically induced carcinogenesis, as these enzymes are involved in the initial detoxification steps of many environmental carcinogens2.
The anti-invasive properties of sulindac and its metabolites, through the inhibition of Akt/PKB and MMP-2, highlight its potential application in preventing tumor metastasis, particularly in glioblastoma6.
CAS No.: 3025-88-5
CAS No.: 1228259-70-8
CAS No.: 37880-96-9
CAS No.: 169327-82-6
CAS No.: 2361566-66-5